molecular formula C8H12N6 B2590029 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine CAS No. 1856046-74-6

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B2590029
CAS No.: 1856046-74-6
M. Wt: 192.226
InChI Key: JREQMVOGWHAWGV-UHFFFAOYSA-N
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Description

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Alkylation: The final step involves the alkylation of the pyrazole-triazole intermediate with ethyl halide to introduce the ethyl group at the 1-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or triazole rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the triazole ring.

Scientific Research Applications

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the function of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-ethyl-5-(1,2,4-triazol-1-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-2-14-7(3-8(9)12-14)4-13-6-10-5-11-13/h3,5-6H,2,4H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREQMVOGWHAWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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